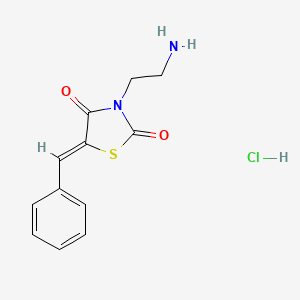![molecular formula C16H13Cl2N5O B2924243 3,5-Dichloro-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methylbenzamide CAS No. 2380170-70-5](/img/structure/B2924243.png)
3,5-Dichloro-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dichloro-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methylbenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential in various fields of research. This compound is commonly referred to as AZD-2461 and is a PARP (poly ADP-ribose polymerase) inhibitor. PARP inhibitors have been found to be effective in treating various types of cancer, including breast, ovarian, and prostate cancer.
作用機序
AZD-2461 works by inhibiting the activity of PARP enzymes. PARP enzymes play a crucial role in repairing DNA damage in cells. Inhibition of PARP enzymes leads to the accumulation of DNA damage, which ultimately leads to cell death. Tumors with BRCA1/2 mutations are highly dependent on PARP enzymes for DNA repair, and inhibition of PARP enzymes leads to their selective killing. Moreover, AZD-2461 has also been found to enhance the efficacy of other cancer treatments by increasing DNA damage in cancer cells.
Biochemical and Physiological Effects:
AZD-2461 has been found to have minimal toxicity and side effects in preclinical studies. The compound has been shown to selectively kill BRCA1/2 mutant tumors and enhance the efficacy of other cancer treatments. Moreover, AZD-2461 has also been found to have neuroprotective effects in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One of the major advantages of using AZD-2461 in lab experiments is its high selectivity towards BRCA1/2 mutant tumors. This allows for the selective killing of cancer cells without affecting normal cells. Moreover, AZD-2461 has been found to have minimal toxicity and side effects in preclinical studies. However, one of the limitations of using AZD-2461 in lab experiments is its high cost. The compound is currently not widely available, and its high cost may limit its use in some labs.
将来の方向性
There are several future directions for the research on 3,5-Dichloro-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methylbenzamide. One of the future directions is to further optimize the synthesis method to reduce the cost of the compound. Moreover, the compound can be further studied for its potential in treating other types of cancer and diseases. Furthermore, the compound can also be studied for its potential in combination therapy with other cancer treatments. Finally, the compound can also be studied for its potential in developing new PARP inhibitors with improved efficacy and selectivity.
In conclusion, 3,5-Dichloro-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methylbenzamide is a promising compound with significant potential in various fields of research. The compound has been extensively studied for its potential in cancer treatment and has been found to have minimal toxicity and side effects. Further research on the compound can lead to the development of new and improved PARP inhibitors with enhanced efficacy and selectivity.
合成法
The synthesis of 3,5-Dichloro-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methylbenzamide involves several steps. The first step involves the reaction of 3-cyanopyrazine-2-carboxylic acid with thionyl chloride to form 3-cyanopyrazine-2-carbonyl chloride. The second step involves the reaction of 3-cyanopyrazine-2-carbonyl chloride with N-methyl-3,5-dichlorobenzamide to form 3,5-Dichloro-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methylbenzamide. The synthesis method has been optimized to ensure high yield and purity of the final product.
科学的研究の応用
3,5-Dichloro-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methylbenzamide has been extensively studied for its potential in cancer treatment. PARP inhibitors, including AZD-2461, have been found to be effective in treating tumors with BRCA1/2 mutations. In addition, AZD-2461 has also been found to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy. Moreover, the compound has also been studied for its potential in treating other diseases, such as neurodegenerative diseases and inflammation.
特性
IUPAC Name |
3,5-dichloro-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2N5O/c1-22(16(24)10-4-11(17)6-12(18)5-10)13-8-23(9-13)15-14(7-19)20-2-3-21-15/h2-6,13H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLQTVLVBZCWGEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NC=CN=C2C#N)C(=O)C3=CC(=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dichloro-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[3-(3,4-dimethylphenyl)-2,4-dioxo-3,4,6,7,8,9-hexahydro-2H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-1(5H)-yl]-N,N-dipropylacetamide](/img/structure/B2924164.png)

![Methyl 6-{[(3-chloro-4-methoxyphenyl)sulfonyl]methyl}-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2924167.png)
![1-[(3,4-Dimethoxyphenyl)methyl]-3-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]urea](/img/structure/B2924168.png)

![2-[(3,4-dichloroanilino)carbonyl]-3-thienyl-N,N-dimethylsulfamate](/img/structure/B2924170.png)
![2-[2-(methoxymethyl)-1H-benzimidazol-1-yl]-N-(2-methylpropyl)acetamide](/img/structure/B2924171.png)
![4-((1H-imidazol-1-yl)methyl)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)benzamide](/img/structure/B2924173.png)

![7,8-Dimethoxy-3-(4-methoxy-phenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2924177.png)

![N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-4-phenylbutanamide](/img/structure/B2924181.png)